![molecular formula C21H23N3OS B2672865 2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide CAS No. 1421471-78-4](/img/structure/B2672865.png)
2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
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Description
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Specifically, a derivative—1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole —showed promising antitumor activity against various cancer cell lines. Researchers found that it inhibited the growth of cancer cells in an NCI 60 cell panel. Notably, this compound displayed selectivity ratios ranging from 0.79 to 1.53 and from 0.47 to 1.69 at the GI50 and TGI levels, respectively .
Modulation of Ion Channels
Imidazole derivatives often interact with ion channels. Researchers could explore whether this compound affects specific ion channels, potentially influencing cellular processes or signaling pathways.
properties
IUPAC Name |
2-benzylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c25-20(17-26-16-18-8-3-1-4-9-18)22-12-7-14-24-15-13-23-21(24)19-10-5-2-6-11-19/h1-6,8-11,13,15H,7,12,14,16-17H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMILZHAQLBVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide |
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